tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate
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Overview
Description
tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a naphthalene ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(hydroxymethyl)naphthalene. The reaction is often carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane. The reaction conditions may include moderate temperatures and stirring to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Formation of naphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various organic compounds and can be used in palladium-catalyzed cross-coupling reactions .
Biology and Medicine: Its structural features make it a candidate for drug design and discovery, particularly in the synthesis of molecules with biological activity .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate involves its interaction with molecular targets through its functional groups. The tert-butyl carbamate group can act as a protecting group for amines, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-hydroxypropyl)carbamate
- tert-butyl N-(2-hydroxyphenyl)carbamate
Comparison: Compared to these similar compounds, tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-14-12(10-18)9-8-11-6-4-5-7-13(11)14/h4-9,18H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFCQZMIUQQWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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